3-Amino-3-methylthiolan-2-one

Descripción

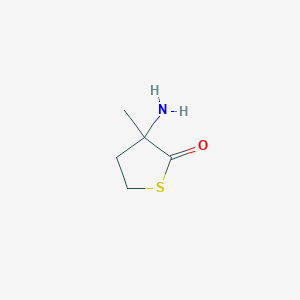

3-Amino-3-methylthiolan-2-one is a heterocyclic compound featuring a five-membered thiolactam ring (a lactam with a sulfur atom replacing one oxygen) substituted with an amino group and a methyl group at the 3-position. Its molecular formula is C₅H₉NOS, and it is structurally characterized by a cyclic amide backbone with sulfur participation.

Propiedades

Número CAS |

156574-58-2 |

|---|---|

Fórmula molecular |

C5H9NOS |

Peso molecular |

131.2 g/mol |

Nombre IUPAC |

3-amino-3-methylthiolan-2-one |

InChI |

InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3 |

Clave InChI |

SHPOQDAVWJDBGS-UHFFFAOYSA-N |

SMILES |

CC1(CCSC1=O)N |

SMILES canónico |

CC1(CCSC1=O)N |

Sinónimos |

alpha-methylhomocysteine thiolactone GL 2 GL-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The provided evidence () lists impurities and related compounds for drospirenone/ethinyl estradiol formulations, none of which share structural homology with 3-Amino-3-methylthiolan-2-one. The compounds in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or naphthalenol derivatives) are primarily amino alcohols or aromatic alcohols with thiophene or naphthalene moieties. Below is a comparative analysis based on general structural and functional group differences:

Table 1: Structural and Functional Group Comparison

Key Observations:

Ring Systems: this compound contains a saturated thiolactam ring, enabling conformational rigidity and hydrogen-bonding capability via its amide group. Compounds in (e.g., thiophene- or naphthalene-containing derivatives) feature aromatic systems, which confer distinct electronic properties and stability.

Thiophene and naphthalene derivatives in prioritize aromatic interactions and steric effects, with fluorine in 1-fluoronaphthalene enhancing electrophilic substitution reactivity.

Applications: Thiolactams like this compound are explored for antibiotic or enzyme inhibitor design, whereas the compounds in are primarily process-related impurities or intermediates in steroid synthesis.

Research Findings and Data Gaps

- Synthesis: Thiolactams are typically synthesized via cyclization of mercaptoamides or through ring-closing metathesis. No specific protocol for this compound is documented in the provided evidence.

- Stability: Thiolactams generally exhibit moderate stability under acidic conditions but may hydrolyze in strong bases. Aromatic compounds in (e.g., naphthalenols) are more stable under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.